

An In-depth Technical Guide to the Chemical Properties and Structure of Siduron

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Siduron

Cat. No.: B161515

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This document provides a comprehensive overview of the chemical and structural characteristics of **Siduron**, a selective pre-emergence herbicide. The information is curated for a technical audience to support research, development, and analysis.

Chemical and Physical Properties

Siduron (CAS No. 1982-49-6) is a substituted urea herbicide.^[1] It presents as a colorless or white crystalline, odorless solid.^{[2][3][4]} The commercial product is typically available in granular or wettable powder formulations.^[1] **Siduron**'s primary mechanism of action is the inhibition of root growth and seed germination, although it is also cited as an inhibitor of photosynthetic electron transport at photosystem II.^{[1][2][5][6]} Unlike many other phenylurea herbicides, its phytotoxic effects are more strongly associated with root inhibition than with photosynthesis disruption.^[1]

Quantitative chemical and physical properties of **Siduron** are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O	[1][4][5][7][8]
Molecular Weight	232.32 g/mol	[1][4][7][9]
Melting Point	133-138°C (mixture of isomers)	[4]
135.5°C	[3]	
157-159°C (trans-isomer)	[4]	
Boiling Point	~374.5 - 404°C (estimated)	[3][9]
Water Solubility	18 mg/L at 25°C	[1][4][9]
pKa	12.38 ± 0.40 (Predicted)	[3]
LogP (XLogP3-AA)	3.3	[1][7][9]

Solubility in Organic Solvents at 25°C:

Siduron is soluble to 10% or more in several organic solvents.[1][4][9] Specific solubilities include:

- Dimethylacetamide: 36.7 g/100 mL[1][9]
- Dimethylformamide: 26 g/100 mL[1][9]
- Ethanol: 16 g/100 mL[1][9]
- Methylene Chloride: 11.8 g/100 mL[1][9]
- Isophorone: 11.8 g/100 mL[1][9]

Chemical Structure and Identification

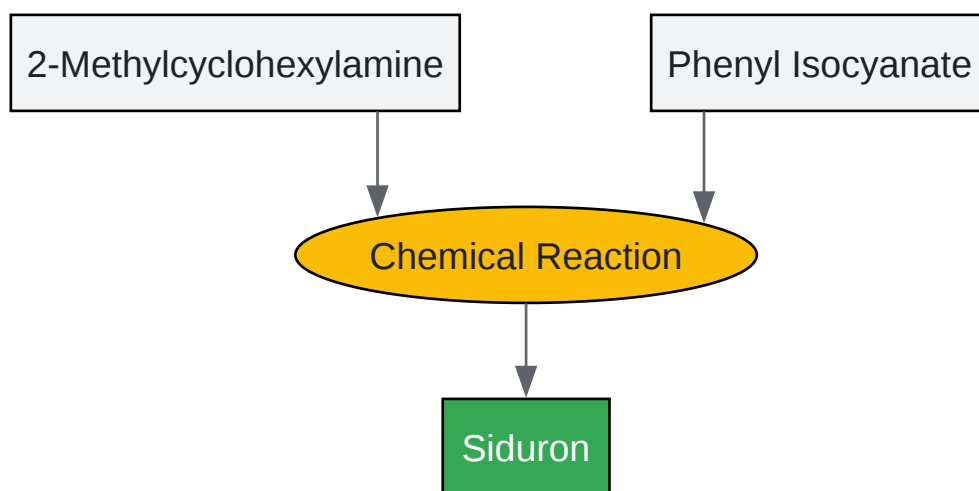
Siduron is a phenylurea compound characterized by a 2-methylcyclohexyl group and a phenyl group attached to a urea core. The presence of a chiral center on the cyclohexyl ring results in stereoisomerism; commercial **Siduron** is typically a mix of cis- and trans-isomers.[5]

Identifier	Value	Source
IUPAC Name	1-(2-methylcyclohexyl)-3-phenylurea	[1]
CAS Number	1982-49-6	[1]
Synonyms	Tupersan, N-Phenyl-N'-(2-methylcyclohexyl)urea	[1][9]
Canonical SMILES	<chem>CC1CCCCC1NC(=O)NC2=CC=CC=C2</chem>	[1][5][8][9]
InChI	InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)	[1][5][8]
InChIKey	JXVIIQLNUPXOII-UHFFFAOYSA-N	[1][5][8]

Synthesis and Metabolism

Manufacturing Process

The industrial synthesis of **Siduron** is achieved through the chemical reaction of 2-methylcyclohexylamine with phenyl isocyanate.[1]

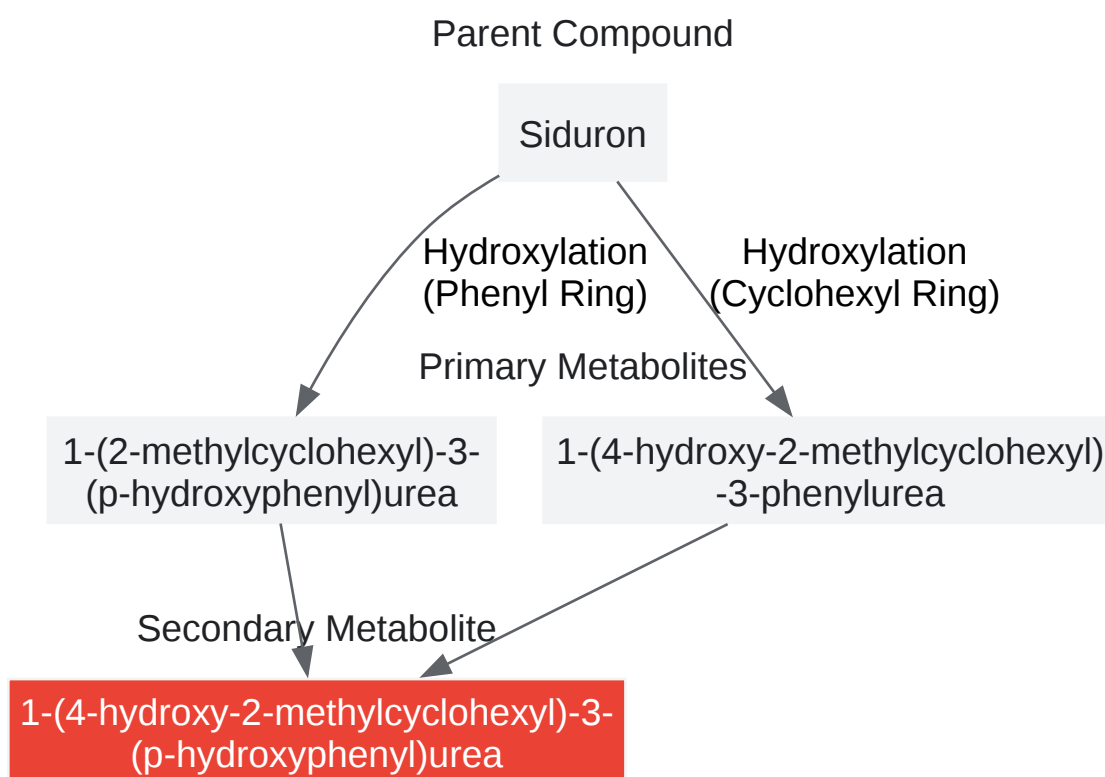


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Diagram 1: Synthesis of **Siduron**.

Metabolic Pathway

In canine studies, **Siduron** undergoes hydroxylation on both the phenyl and cyclohexyl rings. [1] The proposed metabolic pathway involves initial hydroxylation at the para-position of the phenyl group or the 4-position of the 2-methylcyclohexyl moiety. These intermediates can be further hydroxylated to form a di-hydroxylated metabolite.[1] In contrast, studies in barley plants did not detect any metabolites after an 8-day absorption period.[1][2]



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Diagram 2: Proposed Metabolic Pathway of **Siduron** in Dogs.

Experimental Protocols

Protocol: Screening Adjuvants for Enhancing Siduron Efficacy

This protocol outlines a method for determining the most effective adjuvant and its optimal concentration for enhancing the pre-emergent herbicidal activity of **Siduron**.[\[10\]](#)

Objective: To identify the most effective adjuvant (e.g., Nonionic Surfactant, Crop Oil Concentrate, Methylated Seed Oil) and its optimal concentration to improve the pre-emergent efficacy of **Siduron** on a target weed species.[\[10\]](#)

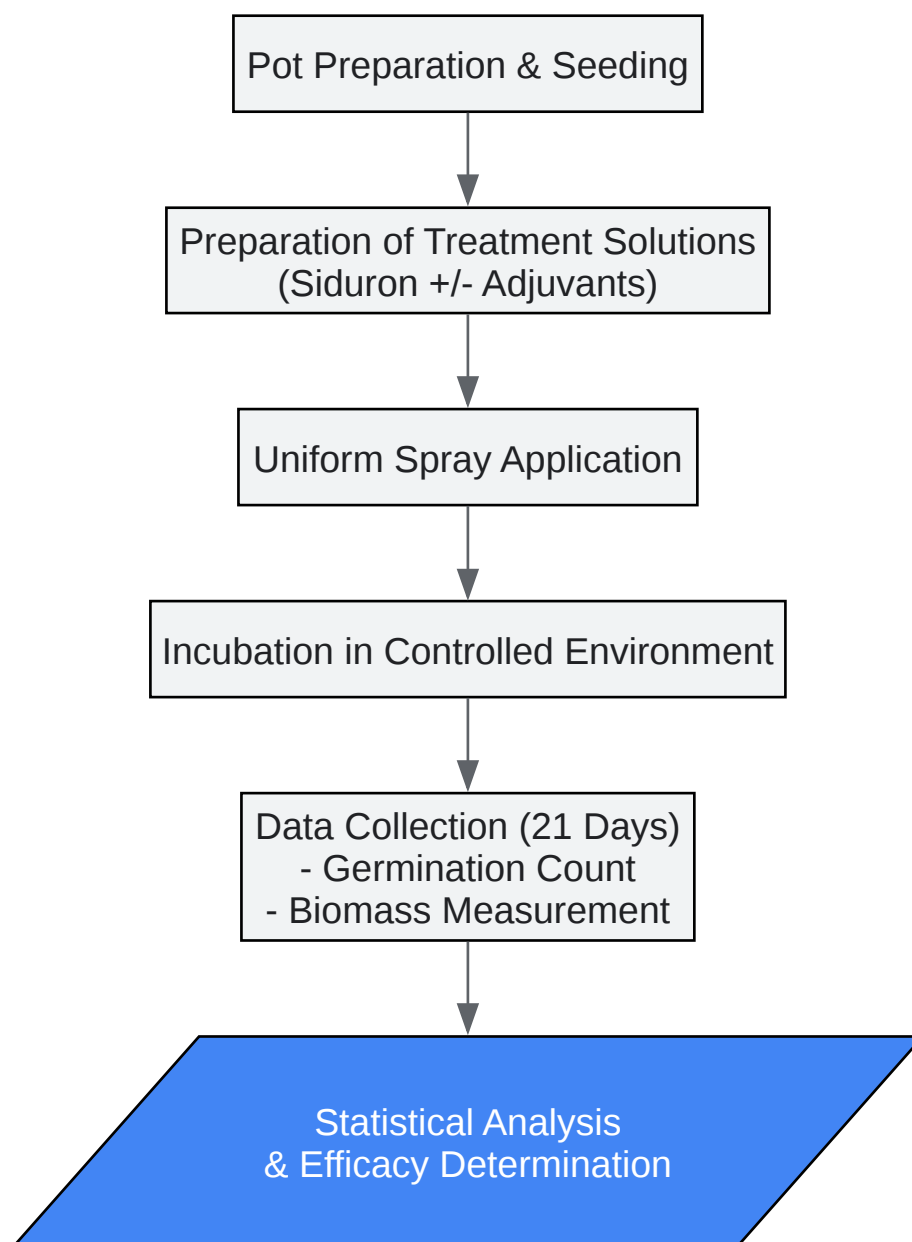
Materials:

- **Siduron** (technical grade or commercial formulation)
- Adjuvants: Nonionic Surfactant (NIS), Crop Oil Concentrate (COC), Methylated Seed Oil (MSO)
- Seeds of a susceptible grass weed (e.g., crabgrass, *Digitaria sanguinalis*)
- Pots, soil medium, and controlled environment chamber or greenhouse
- Spray chamber for uniform application
- Analytical balance, glassware

Methodology:

- Pot Preparation: Fill pots with a standardized soil medium, leaving space for seeding.
- Seeding: Sow a predetermined number of target weed seeds uniformly across the soil surface in each pot. Cover lightly with additional soil.
- Treatment Preparation:
 - Prepare a stock solution of **Siduron**.
 - Create a series of treatment solutions:

- Untreated Control (water only)
 - **Siduron** alone at a standard application rate (e.g., 2 kg/ha)
 - **Siduron** at the standard rate mixed with varying concentrations of each adjuvant (e.g., NIS at 0.1%, 0.25%, 0.5% v/v; COC at 0.5%, 1.0%, 1.5% v/v; MSO at 0.25%, 0.5%, 1.0% v/v).
- Application: Uniformly apply the treatment solutions to the soil surface of the respective pots using a calibrated spray chamber.
 - Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth (temperature, light, humidity). Water as needed.
 - Data Collection: After a specified period (e.g., 21 days), assess efficacy. Key metrics include:
 - Percent germination or emergence count.
 - Biomass measurement (above-ground shoot and/or below-ground root fresh/dry weight).
 - Analysis: Statistically analyze the data (e.g., using ANOVA) to compare the efficacy of **Siduron** alone versus **Siduron** with different adjuvants and concentrations. Determine the percent reduction in biomass or germination relative to the untreated control.



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Diagram 3: Experimental Workflow for Adjuvant Screening.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of Siduron]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161515#chemical-properties-and-structure-of-siduron]

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